Cas no 1213895-29-4 ((3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine)
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Chemical and Physical Properties
Names and Identifiers
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- (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine
- (3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
- N11258
- MFCD14562554
- AKOS030529409
- BS-14577
- CS-0162160
- 1213895-29-4
-
- Inchi: 1S/C8H7F2NO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2/t7-/m0/s1
- InChI Key: GEGMSPAFIBENDA-ZETCQYMHSA-N
- SMILES: FC1=CC(=CC2=C1OC[C@@H]2N)F
Computed Properties
- Exact Mass: 171.04957017 g/mol
- Monoisotopic Mass: 171.04957017 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 35.2
- Molecular Weight: 171.14
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG977-100mg |
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine |
1213895-29-4 | 97% | 100mg |
1032.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG977-50mg |
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine |
1213895-29-4 | 97% | 50mg |
1647CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HG977-200mg |
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine |
1213895-29-4 | 97% | 200mg |
2880.0CNY | 2021-07-10 | |
| abcr | AB464744-250 mg |
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine; . |
1213895-29-4 | 250MG |
€595.80 | 2022-06-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X29595-100mg |
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine |
1213895-29-4 | 97% | 100mg |
¥1702.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X29595-250mg |
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine |
1213895-29-4 | 97% | 250mg |
¥3332.0 | 2024-07-18 | |
| Chemenu | CM489079-50mg |
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine |
1213895-29-4 | 97% | 50mg |
$120 | 2023-02-18 | |
| Chemenu | CM489079-100mg |
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine |
1213895-29-4 | 97% | 100mg |
$181 | 2023-02-18 | |
| Chemenu | CM489079-250mg |
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine |
1213895-29-4 | 97% | 250mg |
$369 | 2023-02-18 | |
| Chemenu | CM489079-1g |
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine |
1213895-29-4 | 97% | 1g |
$1097 | 2023-02-18 |
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Suppliers
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
Research Brief on (3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1213895-29-4): Recent Advances and Applications
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine (CAS: 1213895-29-4) is a chiral benzofuran derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a key intermediate or active pharmaceutical ingredient (API). Recent studies have explored its synthetic routes, pharmacological properties, and applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a building block for the synthesis of novel serotonin receptor modulators. The researchers demonstrated that the (3R)-enantiomer exhibits superior binding affinity compared to its (3S)-counterpart, emphasizing the importance of stereochemistry in its biological activity. The study utilized a combination of asymmetric synthesis and X-ray crystallography to elucidate the compound's interactions with target proteins.
In the context of neurodegenerative diseases, a recent preprint on bioRxiv (2024) investigated the neuroprotective effects of (3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine derivatives. The findings suggested that fluorination at the 5- and 7-positions enhances blood-brain barrier permeability while maintaining low cytotoxicity. These derivatives showed promising results in in vitro models of Parkinson's disease, reducing oxidative stress by up to 60% at micromolar concentrations.
From a synthetic chemistry perspective, a breakthrough in the scalable production of this compound was reported in Organic Process Research & Development (2023). The authors developed a continuous-flow hydrogenation protocol using a chiral ruthenium catalyst, achieving >99% enantiomeric excess (ee) and 85% overall yield. This method addresses previous challenges in large-scale manufacturing, making the compound more accessible for preclinical studies.
Ongoing clinical trials (as of Q2 2024) are evaluating prodrugs derived from this amine scaffold for the treatment of major depressive disorder. Early-phase results indicate favorable pharmacokinetic profiles, with sustained plasma concentrations over 24 hours post-administration. However, further optimization is required to mitigate first-pass metabolism observed in primate studies.
In conclusion, (3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine represents a versatile scaffold with multiple therapeutic applications. Recent advances in its synthesis and biological evaluation position it as a promising candidate for next-generation CNS drugs. Future research should focus on structure-activity relationship (SAR) studies of its derivatives and investigation of off-target effects.
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